3,5-Bis(4-methylphenyl)isoxazole
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Overview
Description
3,5-Bis(4-methylphenyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with two 4-methylphenyl groups at the 3 and 5 positions. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-methylphenyl)isoxazole typically involves the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) and a nitrile oxide (acting as the dipole). This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: In industrial settings, the synthesis of isoxazoles often employs microwave-assisted reactions to enhance reaction rates and yields. The use of microwave irradiation can significantly reduce reaction times and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(4-methylphenyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the isoxazole ring .
Scientific Research Applications
3,5-Bis(4-methylphenyl)isoxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3,5-Bis(4-methylphenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
3,5-Diphenylisoxazole: Similar structure but lacks the methyl groups on the phenyl rings.
3,5-Bis(4-chlorophenyl)isoxazole: Similar structure but with chlorine substituents instead of methyl groups.
3,5-Bis(4-methoxyphenyl)isoxazole: Similar structure but with methoxy groups instead of methyl groups.
Uniqueness: 3,5-Bis(4-methylphenyl)isoxazole is unique due to the presence of the 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H15NO/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI Key |
WCCVJYNVDRGOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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